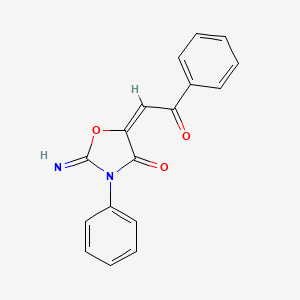
N,N-diethylethanamine;4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylethanamine;4-methylbenzoic acid is a compound that combines an amine and a carboxylic acid The amine component, N,N-diethylethanamine, is a tertiary amine, while the carboxylic acid component, 4-methylbenzoic acid, is an aromatic carboxylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine;4-methylbenzoic acid typically involves the reaction of N,N-diethylethanamine with 4-methylbenzoic acid. The reaction can be carried out under mild conditions, often using a coupling agent to facilitate the formation of the amide bond. Common coupling agents include N,N’-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale amidation reactions. The process would be optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. Solvents like dichloromethane or N,N-dimethylformamide may be used, although greener alternatives are being explored .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylethanamine;4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Products may include oxidized aromatic compounds.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted amines or esters can be formed.
Applications De Recherche Scientifique
N,N-diethylethanamine;4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of N,N-diethylethanamine;4-methylbenzoic acid involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the aromatic ring can participate in π-π stacking interactions. These interactions can influence the compound’s biological activity and its ability to modulate biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with similar properties but different reactivity.
4-methylbenzoic acid: An aromatic carboxylic acid with similar structural features.
Uniqueness
N,N-diethylethanamine;4-methylbenzoic acid is unique due to the combination of its amine and carboxylic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its individual components .
Propriétés
Numéro CAS |
89423-19-8 |
|---|---|
Formule moléculaire |
C14H23NO2 |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N,N-diethylethanamine;4-methylbenzoic acid |
InChI |
InChI=1S/C8H8O2.C6H15N/c1-6-2-4-7(5-3-6)8(9)10;1-4-7(5-2)6-3/h2-5H,1H3,(H,9,10);4-6H2,1-3H3 |
Clé InChI |
FWMBUYLQPRBBFR-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CC1=CC=C(C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-Methoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}-1H-imidazo[4,5-d]pyridazine](/img/structure/B14377873.png)








![N'-{4-[(6-Fluoro-1,3-benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14377922.png)
![6-Bromo-3-[4-(2-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14377926.png)


